(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a butyl group and a hydroxyphenylmethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with a thiazolidinone derivative under basic conditions. The reaction is often carried out in an ethanol solvent with a catalytic amount of a base such as sodium hydroxide. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted thiazolidinones.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anti-inflammatory Action: It modulates the activity of inflammatory mediators such as cytokines and prostaglandins.
Anticancer Effects: It induces apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- (5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione
Uniqueness
(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C14H15NO2S2 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO2S2/c1-2-3-8-15-13(17)12(19-14(15)18)9-10-4-6-11(16)7-5-10/h4-7,9,16H,2-3,8H2,1H3/b12-9+ |
InChI Key |
WYSQOCWIYDTTJF-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S |
Origin of Product |
United States |
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